molecular formula C19H21N5O2 B2400886 2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide CAS No. 1105239-95-9

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide

Cat. No. B2400886
CAS RN: 1105239-95-9
M. Wt: 351.41
InChI Key: KHCUCZVEWNMSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

  • Antiasthma Agents : Triazolo[1,5-c]pyrimidines, a class related to the compound , have been identified as potential antiasthma agents. These compounds, including variants like 5-[3-(trifluoromethyl)phenyl]-2-amino and 5-(4-pyridinyl)-2-amino, exhibited mediator release inhibitory activity in the human basophil histamine release assay, indicating potential for asthma treatment (Medwid et al., 1990).

  • Insecticidal Properties : Derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, closely related to the compound , were synthesized and found to possess insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Antimicrobial and Anti-Inflammatory Agents : Selenolo[2,3-c]pyrazole compounds, with a structural resemblance to the specified compound, were synthesized and demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria, as well as antifungal activity, particularly against Candida albicans. Some of these compounds also showed high anti-inflammatory activity (Zaki et al., 2016).

  • Antimicrobial Activity of Pyrazolo[1,5-c]-1,2,4-triazines : Substituted pyridazinopyrazolotriazines, which are structurally similar, exhibited antimicrobial activity against various microorganisms (Deeb et al., 2004).

  • Cognitive Impairment Treatment : 3-Aminopyrazolo[3,4-d]pyrimidinones, similar in structure, were investigated as phosphodiesterase 1 (PDE1) inhibitors. These compounds showed potential for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders (Li et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . VEGFR-2 is a key receptor involved in angiogenesis, the process of new blood vessel formation. It plays a crucial role in the growth and spread of cancer cells.

Mode of Action

The compound interacts with VEGFR-2 by inhibiting its activity . This inhibition disrupts the signaling pathway that promotes angiogenesis, thereby preventing the formation of new blood vessels. The compound’s potent activity against VEGFR-2 is demonstrated by its IC50 value of 0.063 ± 0.003 μM .

Biochemical Pathways

By inhibiting VEGFR-2, the compound affects the VEGF signaling pathway . This pathway is responsible for promoting angiogenesis, cell migration, and cell proliferation. Disruption of this pathway leads to reduced blood vessel formation, limiting the supply of nutrients to cancer cells and inhibiting their growth and spread.

Result of Action

The compound exhibits significant anticancer activity, particularly against breast cancer cell lines MDA-MB-468 and T-47D . It can stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line . Moreover, it increases the caspase-3 level in the MDA-MB-468 cell line , indicating that it induces apoptosis, or programmed cell death.

properties

IUPAC Name

2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12(2)21-16(25)11-23-19(26)18-15(17(22-23)13-8-9-13)10-20-24(18)14-6-4-3-5-7-14/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCUCZVEWNMSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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